![molecular formula C22H18FN3O2 B2640526 2-(3-fluorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)propanamide CAS No. 1798514-38-1](/img/structure/B2640526.png)

2-(3-fluorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

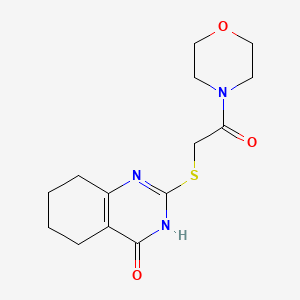

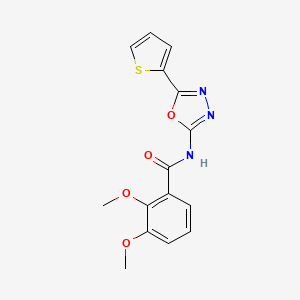

The compound “2-(3-fluorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)propanamide” is a complex organic molecule. It contains an imidazo[1,2-a]pyridine core, which is a fused nitrogen-bridged heterocyclic compound . This core is often found in many natural products and pharmaceuticals . The compound also contains a fluorophenoxy group and a phenylpropanamide group .

Molecular Structure Analysis

The molecular structure of “2-(3-fluorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)propanamide” is complex, with several functional groups. The imidazo[1,2-a]pyridine core is a fused ring system containing two nitrogen atoms . The fluorophenoxy group contains a fluorine atom attached to a phenyl ring, which is further connected to the rest of the molecule through an ether linkage . The phenylpropanamide group contains a phenyl ring attached to a propanamide moiety .Wissenschaftliche Forschungsanwendungen

Anticancer Agents

Imidazo[1,2-a]pyridine derivatives have been explored as covalent anticancer agents . For instance, compound I-11, a derivative of imidazo[1,2-a]pyridine, has shown potent anticancer activity for KRAS G12C-mutated NCI-H358 cells . This suggests that “2-(3-fluorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)propanamide” could potentially be used in the development of new anticancer drugs.

Targeted Covalent Inhibitors (TCIs)

The success of TCIs for treating cancers has spurred the search for novel scaffolds to install covalent warheads . Imidazo[1,2-a]pyridine has been utilized as the core backbone for the development of these inhibitors , indicating that the compound could be used in the creation of new TCIs.

Scaffold for Drug Development

Imidazo[1,2-a]pyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This suggests that “2-(3-fluorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)propanamide” could serve as a scaffold for the development of new drugs.

Material Science Applications

Imidazo[1,2-a]pyridine is also useful in material science because of its structural character . This implies that the compound could potentially be used in the development of new materials.

Optoelectronic Devices

Imidazo[1,2-a]pyridine derivatives have shown promise in different technological applications, such as optoelectronic devices . This suggests that “2-(3-fluorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)propanamide” could be used in the development of these devices.

Sensors

Imidazo[1,2-a]pyridine derivatives have also been used in the creation of sensors . This indicates that the compound could potentially be used in sensor technology.

Zukünftige Richtungen

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . Therefore, future research may focus on developing new synthetic pathways for this class of compounds, studying their biological activities, and exploring their potential applications in medicine .

Wirkmechanismus

Target of Action

Compounds with the imidazo[1,2-a]pyridine scaffold, which is present in this compound, have been associated with a wide range of applications in medicinal chemistry .

Mode of Action

It’s known that imidazo[1,2-a]pyridines can be functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis .

Biochemical Pathways

Compounds with the imidazo[1,2-a]pyridine scaffold have been associated with the phosphatidylinositol 3-kinase (pi3k) signaling pathway, which plays a critical role in controlling tumor growth, proliferation, and apoptosis .

Result of Action

Compounds with the imidazo[1,2-a]pyridine scaffold have shown inhibitory activity against multiple cancer cell lines .

Eigenschaften

IUPAC Name |

2-(3-fluorophenoxy)-N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN3O2/c1-15(28-17-8-6-7-16(23)13-17)22(27)25-19-10-3-2-9-18(19)20-14-26-12-5-4-11-21(26)24-20/h2-15H,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJRJYHBWJZSDEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1C2=CN3C=CC=CC3=N2)OC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[1-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2640446.png)

![6-Bromo-2-(trifluoromethyl)benzo[b]thiophene](/img/structure/B2640452.png)

![3-{[(4-Chlorophenyl)(phenyl)methyl]thio}-1,2,4-thiadiazol-5-amine](/img/structure/B2640454.png)

![6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-fluoro-4-methoxybenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2640461.png)

![4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2640462.png)

![Methyl 2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}benzenecarboxylate](/img/structure/B2640466.png)